N-(1-Cyanocyclobutyl)-3-fluoro-N-methyladamantane-1-carboxamide
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Overview
Description
N-(1-Cyanocyclobutyl)-3-fluoro-N-methyladamantane-1-carboxamide: is a synthetic compound characterized by its unique structure, which includes a cyanocyclobutyl group, a fluoro substituent, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-3-fluoro-N-methyladamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyanocyclobutyl intermediate. The key steps include:
Formation of the Cyanocyclobutyl Intermediate: This step involves the reaction of a suitable cyclobutane derivative with cyanogen bromide under basic conditions to introduce the cyano group.
Adamantane Core Formation: The adamantane core is synthesized through a series of cyclization reactions, often starting from a suitable precursor such as 1-bromoadamantane.
Final Coupling: The final step involves coupling the cyanocyclobutyl intermediate with the fluoro-adamantane derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-3-fluoro-N-methyladamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cyano group to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-(1-Cyanocyclobutyl)-3-fluoro-N-methyladamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-3-fluoro-N-methyladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes by forming stable complexes.
Modulating Pathways: Affecting cellular signaling pathways, leading to altered cellular responses.
Interacting with Receptors: Binding to specific receptors on cell surfaces, triggering downstream effects.
Comparison with Similar Compounds
N-(1-Cyanocyclobutyl)-3-fluoro-N-methyladamantane-1-carboxamide can be compared with other similar compounds, such as:
N-(1-Cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide: Similar structure but with a trifluoroethyl group.
N-(1-Cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide: Contains a dichlorophenoxy group instead of the adamantane core.
N-(1-Cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Features a thieno[2,3-b]pyridine ring system.
These compounds share structural similarities but differ in their specific substituents and core structures, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-fluoro-N-methyladamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-20(17(11-19)3-2-4-17)14(21)15-6-12-5-13(7-15)9-16(18,8-12)10-15/h12-13H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKBQRUMJYMHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C12CC3CC(C1)CC(C3)(C2)F)C4(CCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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